molecular formula C24H26F3N3O2 B4354090 ETHYL 2-[6-[4-(TERT-BUTYL)PHENYL]-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

ETHYL 2-[6-[4-(TERT-BUTYL)PHENYL]-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

Cat. No.: B4354090
M. Wt: 445.5 g/mol
InChI Key: NQKUCIVOLXVQQL-UHFFFAOYSA-N
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Description

Ethyl [6-(4-tert-butylphenyl)-3-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a trifluoromethyl group, a cyclopropyl group, and a tert-butylphenyl group. The presence of these diverse functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[6-[4-(TERT-BUTYL)PHENYL]-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves a multi-step process. One common synthetic route includes the following steps:

  • Formation of the Pyrazolo[3,4-b]pyridine Core: : The initial step involves the construction of the pyrazolo[3,4-b]pyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with hydrazine or a hydrazine derivative under acidic or basic conditions.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

  • Cyclopropyl Group Addition: : The cyclopropyl group can be added through a cyclopropanation reaction, which involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst.

  • Attachment of the tert-Butylphenyl Group: : The tert-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a tert-butylbenzene derivative reacts with the pyrazolo[3,4-b]pyridine core in the presence of a Lewis acid catalyst.

  • Esterification: : The final step involves the esterification of the resulting compound with ethyl acetate in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl [6-(4-tert-butylphenyl)-3-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazolo[3,4-b]pyridine core or the phenyl ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Ethyl [6-(4-tert-butylphenyl)-3-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has a wide range of scientific research applications, including:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

  • Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

  • Medicine: : The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.

  • Industry: : In industrial applications, the compound is used in the formulation of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for use in various industrial processes and products.

Mechanism of Action

The mechanism of action of ETHYL 2-[6-[4-(TERT-BUTYL)PHENYL]-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

  • Enzyme Inhibition: : The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

  • Receptor Binding: : The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events that lead to a biological response.

  • Pathway Modulation: : The compound may modulate specific biochemical pathways by interacting with key proteins or nucleic acids, thereby altering the cellular processes and functions.

Comparison with Similar Compounds

Ethyl [6-(4-tert-butylphenyl)-3-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Ethyl [6-(4-methylphenyl)-3-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate: : This compound has a methyl group instead of a tert-butyl group, which may result in different chemical and biological properties.

  • Ethyl [6-(4-tert-butylphenyl)-3-cyclopropyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate: : This compound has a methyl group instead of a trifluoromethyl group, which may affect its reactivity and interactions with molecular targets.

  • Ethyl [6-(4-tert-butylphenyl)-3-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]propionate: : This compound has a propionate ester instead of an acetate ester, which may influence its solubility and stability.

The unique combination of functional groups in ETHYL 2-[6-[4-(TERT-BUTYL)PHENYL]-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE imparts distinct properties that differentiate it from these similar compounds, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-[6-(4-tert-butylphenyl)-3-cyclopropyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F3N3O2/c1-5-32-19(31)13-30-22-20(21(29-30)15-6-7-15)17(24(25,26)27)12-18(28-22)14-8-10-16(11-9-14)23(2,3)4/h8-12,15H,5-7,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKUCIVOLXVQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(F)(F)F)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[6-[4-(TERT-BUTYL)PHENYL]-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[6-[4-(TERT-BUTYL)PHENYL]-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 3
ETHYL 2-[6-[4-(TERT-BUTYL)PHENYL]-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[6-[4-(TERT-BUTYL)PHENYL]-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[6-[4-(TERT-BUTYL)PHENYL]-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[6-[4-(TERT-BUTYL)PHENYL]-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

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